Product packaging for 5-(Bromomethyl)-2,4-difluorobenzonitrile(Cat. No.:CAS No. 1379361-23-5)

5-(Bromomethyl)-2,4-difluorobenzonitrile

Cat. No.: B2886984
CAS No.: 1379361-23-5
M. Wt: 232.028
InChI Key: OBSGQNHKKXVLHC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,4-difluorobenzonitrile is a useful research compound. Its molecular formula is C8H4BrF2N and its molecular weight is 232.028. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrF2N B2886984 5-(Bromomethyl)-2,4-difluorobenzonitrile CAS No. 1379361-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-2,4-difluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-3-5-1-6(4-12)8(11)2-7(5)10/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSGQNHKKXVLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379361-23-5
Record name 5-(bromomethyl)-2,4-difluorobenzonitrile
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Contextualization Within the Landscape of Fluorinated Benzonitrile Derivatives

Fluorinated benzonitrile (B105546) derivatives represent a critical class of compounds in contemporary chemical synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. Attributes such as metabolic stability, lipophilicity, and binding affinity can be finely tuned by the presence of fluorine, making these derivatives highly sought after in drug discovery. google.com The introduction of fluorine can lead to enhanced pharmacokinetic profiles and improved therapeutic efficacy of drug candidates. google.com

The benzonitrile unit itself is a versatile functional group, but when combined with fluorine substituents, its utility is significantly amplified. This framework is present in a variety of important compounds. For instance, 2,4-difluorobenzonitrile (B34149) is a precursor for synthesizing ligands used in Organic Light-Emitting Diodes (OLEDs), photoredox catalysts, and Active Pharmaceutical Ingredients (APIs), including treatments for neurodegenerative diseases like Alzheimer's. nih.gov Similarly, other derivatives are integral to the synthesis of advanced materials such as liquid crystals and specialized polymers, where the unique electronic characteristics imparted by fluorine enhance performance and stability. google.com The presence of multiple functional groups on the benzene (B151609) ring, as seen in compounds like 5-(Bromomethyl)-2,4-difluorobenzonitrile, provides chemists with a pre-functionalized scaffold that allows for systematic chemical modifications and the exploration of structure-activity relationships. google.com

Significance As a Versatile Synthetic Intermediate

Preparation of the 2,4-Difluorobenzonitrile (B34149) Core Scaffold

The creation of the 2,4-difluorobenzonitrile core involves two key transformations: the introduction of the nitrile group onto the benzene (B151609) ring and the precise placement of two fluorine atoms.

The formation of the benzonitrile (B105546) group is a crucial step that can be achieved through several reliable methods. These reactions typically involve the conversion of an aryl halide or a derivative into the corresponding nitrile.

Transition metal-catalyzed reactions are among the most effective methods for synthesizing aryl nitriles from aryl halides. chinesechemsoc.orgrsc.org Palladium-based catalysts, in particular, have been recognized as highly efficient for cyanation due to their tolerance of various functional groups. researchgate.net The first palladium-catalyzed cyanation was reported in 1973. rsc.org

A significant advancement in this area is the use of potassium ferrocyanide, K4[Fe(CN)6], as a non-toxic and inexpensive cyanide source. nih.govacs.orgrsc.org This approach offers a safer alternative to more hazardous reagents like KCN or Zn(CN)2. nih.govacs.org The reaction typically employs a palladium catalyst, such as a palladium(II) complex, in a suitable solvent like N,N-dimethylacetamide (DMAc). google.com Under heating, the aryl halide (e.g., 2,4-difluorobromobenzene) reacts with the ferrocyanide to produce the desired benzonitrile in good yields. google.com

Reactant Cyanide Source Catalyst Solvent Conditions Yield Reference
2,4-DifluorobromobenzenePotassium FerrocyanidePalladium ComplexDMAc140 °C, 5 hours70% google.com

An alternative route to benzonitriles proceeds through a two-step sequence involving the formation and subsequent dehydration of a primary amide. guidechem.comrsc.org This method often starts with a carboxylic acid derivative.

For the synthesis of 2,4-difluorobenzonitrile, the process can begin with 2,4-difluorobenzoic acid. guidechem.com This starting material is first converted to its more reactive acid chloride form, 2,4-difluorobenzoyl chloride, typically using thionyl chloride. guidechem.com The acid chloride is then treated with an ammonia (B1221849) solution to form 2,4-difluorobenzamide. guidechem.com

The final step is the dehydration of the amide to the nitrile. organic-chemistry.org This transformation can be accomplished using various dehydrating agents, such as trifluoroacetic anhydride (B1165640), which efficiently removes water to yield 2,4-difluorobenzonitrile with high purity. guidechem.com

Step Starting Material Reagents Product Yield Reference
1. Amidation2,4-Difluorobenzoyl ChlorideAmmonia Solution2,4-Difluorobenzamide92% guidechem.com
2. Dehydration2,4-DifluorobenzamideTrifluoroacetic Anhydride2,4-Difluorobenzonitrile93% guidechem.com

The introduction of fluorine atoms onto an aromatic ring can significantly alter a molecule's properties. numberanalytics.com Various methods exist for aromatic fluorination, with the choice depending on the substrate and desired outcome. numberanalytics.comnih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly on electron-poor aromatic systems. nih.gov The reaction proceeds via a traditional SNAr mechanism where a nucleophilic fluoride (B91410) source displaces a suitable leaving group on the aromatic ring. acsgcipr.org For this reaction to be effective, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups, such as a nitro group. acsgcipr.orgbeilstein-journals.org

Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium salts. numberanalytics.comacsgcipr.org For example, the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene with tetrabutylammonium (B224687) fluoride (TBAF) results in the clean substitution of one nitro group for a fluorine atom. beilstein-journals.org

Controlling the position of substitution, or regioselectivity, is critical when synthesizing polysubstituted aromatic compounds like 2,4-difluorobenzonitrile. numberanalytics.com In SNAr reactions, the regioselectivity is primarily dictated by the electronic properties of the substrate. numberanalytics.com

Nucleophilic attack is strongly directed to the positions ortho and para to electron-withdrawing activating groups. beilstein-journals.org Therefore, the strategic placement of these groups on the starting material is essential for guiding the incoming fluoride nucleophile to the desired location. The introduction of fluorine itself alters the electronic landscape of the ring, influencing the position of any subsequent substitutions. acs.org Achieving a specific substitution pattern like the 2,4-difluoro arrangement requires careful selection of the initial substrate and reaction conditions to control the sequential introduction of the fluorine atoms. researchgate.net

Strategies for Fluorine Introduction on the Aromatic Ring

Introduction of the Bromomethyl Moiety

The conversion of a methyl group to a bromomethyl group at the benzylic position is a key transformation for synthesizing the target compound. This is most commonly achieved through free radical bromination of the corresponding methyl-substituted precursor, 2,4-difluoro-5-methylbenzonitrile (B1354804).

The Wohl-Ziegler reaction is a classic and widely utilized method for the selective bromination of the benzylic position of alkylarenes. scientificupdate.commasterorganicchemistry.com This reaction is particularly effective for substrates like 2,4-difluoro-5-methylbenzonitrile, where the benzylic C-H bonds are weaker and more susceptible to radical cleavage than other C-H bonds in the molecule. masterorganicchemistry.com

Benzylic bromination proceeds via a free radical chain reaction mechanism, which involves three distinct stages: initiation, propagation, and termination. gla.ac.uk

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), upon heating or photochemical irradiation. commonorganicchemistry.comkoreascience.kr This generates initial radical species. These initiator radicals then react with a bromine source, typically molecular bromine (Br₂) present in low concentrations, to produce bromine radicals (Br•) that start the chain reaction.

Propagation: This stage consists of two key steps that repeat in a cycle.

A bromine radical abstracts a hydrogen atom from the methyl group of the toluene (B28343) derivative (e.g., 2,4-difluoro-5-methylbenzonitrile). This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). pearson.com The stability of the benzylic radical is a crucial factor driving the selectivity of the reaction for this position. pearson.comlibretexts.org

The newly formed benzylic radical then reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which can then participate in the first propagation step, continuing the chain. pearson.com

Termination: The chain reaction is concluded when radicals combine with each other, forming non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical and a benzylic radical combining.

The choice of brominating agent and initiator is critical for the success and efficiency of benzylic bromination.

N -Bromosuccinimide (NBS): While molecular bromine can be used, it often leads to undesired side reactions, including electrophilic aromatic substitution on the benzene ring. masterorganicchemistry.com N-Bromosuccinimide (NBS) is the preferred reagent for benzylic brominations because it provides a constant, low concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.comlibretexts.org The HBr produced during the propagation step reacts with NBS to regenerate the Br₂ needed for the chain reaction. scientificupdate.comsci-hub.se This controlled release of bromine minimizes competitive pathways and enhances the selectivity for radical substitution at the benzylic position. libretexts.org

Radical Initiators: A radical initiator is required to start the free-radical chain reaction. Common initiators include:

Benzoyl Peroxide (BPO): Upon heating, the weak oxygen-oxygen bond in benzoyl peroxide undergoes homolysis to form benzoyloxy radicals, which then lose carbon dioxide to generate phenyl radicals. These radicals initiate the chain. koreascience.krsci-hub.selookchem.com

2,2'-Azobisisobutyronitrile (AIBN): AIBN is another common thermal initiator that decomposes upon heating to release nitrogen gas and two isobutyronitrile (B166230) radicals. commonorganicchemistry.comkoreascience.krlookchem.com

Photochemical Initiation: The reaction can also be initiated using light (e.g., from a household compact fluorescent lamp or LEDs), which promotes the homolytic cleavage of the Br-Br bond, generating the necessary bromine radicals without the need for a chemical initiator. organic-chemistry.orgrsc.org

The reaction is typically carried out in an inert, non-polar solvent, historically carbon tetrachloride (CCl₄). commonorganicchemistry.comkoreascience.kr However, due to its toxicity, alternative solvents like 1,2-dichlorobenzene, (trifluoromethyl)benzene, or acetonitrile (B52724) are now preferred. koreascience.krlookchem.comorganic-chemistry.org

A significant challenge in benzylic bromination is preventing over-bromination, where the desired mono-brominated product reacts further to form di- and tri-brominated species (e.g., 5-(dibromomethyl)-2,4-difluorobenzonitrile). scientificupdate.com The reactivity of the remaining benzylic hydrogens in the mono-brominated product is often comparable to or even higher than that of the starting material. Achieving high selectivity for mono-bromination is crucial for obtaining a pure product and simplifying purification.

Several factors can be manipulated to control this selectivity:

FactorInfluence on SelectivityRationale
Stoichiometry Using a slight excess (e.g., 1.0-1.2 equivalents) of NBS can help drive the reaction to completion while minimizing the excess brominating agent available for subsequent reactions.Precise control over the amount of the bromine source is essential to favor the initial bromination step.
Reaction Temperature Lowering the reaction temperature can sometimes increase selectivity for mono-bromination. gla.ac.ukHigher temperatures can provide the necessary activation energy for the second bromination to occur more readily.
Solvent Choice The choice of solvent can influence selectivity. Solvents like dichloromethane (B109758) have been shown to provide better selectivity in some photo-initiated reactions compared to others. gla.ac.ukSolvent properties can affect radical stability and reaction pathways.
Reaction Time Monitoring the reaction closely (e.g., by HPLC or GC) and stopping it once the starting material is consumed can prevent the accumulation of poly-brominated products.Extended reaction times increase the probability of the mono-brominated product undergoing further reaction.
Continuous Flow Continuous flow reactors offer precise control over residence time, temperature, and stoichiometry, which can significantly enhance selectivity and minimize the formation of impurities by maintaining a low concentration of bromine. scientificupdate.comrsc.orgresearchgate.netThis technique allows for rapid mixing and quenching, preventing the prolonged exposure of the product to the reaction conditions that lead to over-bromination. rsc.org

Electron-withdrawing groups on the aromatic ring, such as the cyano and fluoro groups in the precursor, can retard the rate of benzylic bromination, which may also influence the selectivity profile. researchgate.net

While direct bromination of the methyl group is the most common route, alternative methods can be employed, typically involving the conversion of other functional groups at the benzylic position. A notable alternative is the bromination of a benzylic alcohol. This two-step approach would involve:

Oxidation of the Precursor: Oxidation of the methyl group of 2,4-difluoro-5-methylbenzonitrile to a hydroxymethyl group, yielding 5-(hydroxymethyl)-2,4-difluorobenzonitrile.

Conversion of Alcohol to Bromide: The resulting benzylic alcohol can then be converted to the corresponding benzylic bromide. A common and effective method for this transformation is the Appel reaction, which uses a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and a halogen source like NBS or carbon tetrabromide (CBr₄). tandfonline.com Microwave-assisted protocols using PPh₃/NBS under solvent-free conditions have been shown to be rapid and efficient for converting various benzylic alcohols to benzylic bromides. tandfonline.com

This alternative route may be advantageous if direct bromination proves difficult to control or if the benzylic alcohol is more readily available through other synthetic pathways.

Benzylic Bromination of Methyl-Substituted Precursors

Convergent Synthesis Approaches and Strategic Planning for the Compound

For a molecule like this compound, a convergent approach is less common than the linear functionalization of a pre-existing toluene derivative. However, one could envision a strategy where the aromatic core is assembled from simpler, pre-functionalized precursors. For example, a synthetic plan could involve:

Fragment A Synthesis: Preparation of a benzene ring fragment already containing the 2,4-difluoro and 5-bromomethyl functionalities, but with a different group (e.g., an iodo or triflate group) in place of the nitrile.

Fragment B Source: A simple cyanide source (e.g., copper(I) cyanide or zinc cyanide).

Coupling Reaction: A final-step palladium-catalyzed cross-coupling reaction (e.g., a cyanation reaction) to introduce the nitrile group onto the pre-formed bromomethyl-difluoroaryl fragment.

Alternatively, industrial processes for benzonitrile synthesis, such as the direct ammoxidation of alkylbenzenes, could be considered in a strategic plan. medcraveonline.com In this scenario, one might explore the ammoxidation of a 2,4-difluoro-5-(protected methyl)toluene derivative, followed by deprotection and bromination. While theoretically possible, the harsh conditions of ammoxidation might not be compatible with the desired functional groups, making the direct bromination of 2,4-difluoro-5-methylbenzonitrile the most practical and strategically sound approach.

Chemical Reactivity and Functional Transformations of 5 Bromomethyl 2,4 Difluorobenzonitrile

Reactions of the Benzylic Bromide Group

The benzylic bromide group in 5-(bromomethyl)-2,4-difluorobenzonitrile is the primary site of its chemical reactivity, allowing for a variety of functional transformations. This reactivity stems from the ability of the bromine atom to act as a good leaving group in nucleophilic substitution reactions and the capability of the benzylic C-Br bond to participate in cross-coupling reactions.

Nucleophilic substitution reactions are a fundamental class of transformations for benzylic halides. ksu.edu.sa The reaction involves the displacement of the bromide ion by a nucleophile, an electron-rich species. These reactions can proceed through two primary mechanisms: SN1, a two-step process involving a carbocation intermediate, and SN2, a single-step concerted process. ksu.edu.sa For primary benzylic halides like this compound, the SN2 mechanism is generally favored. ksu.edu.sa

The benzylic carbon in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. The rate and success of these reactions depend on several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Common nucleophiles that readily react with benzylic bromides include amines, alkoxides, thiolates, and carbanions.

The following table provides examples of nucleophilic substitution reactions with benzylic bromides, illustrating the diversity of nucleophiles that can be employed.

NucleophileReagent ExampleProduct Type
AmineAmmonia (B1221849), Primary/Secondary AminesBenzylamine derivatives
AlkoxideSodium MethoxideBenzyl (B1604629) ether
ThiolateSodium ThiophenoxideBenzyl thioether
CyanideSodium CyanidePhenylacetonitrile
Azide (B81097)Sodium AzideBenzyl azide
CarbanionGrignard Reagents, Organolithium ReagentsAlkylated benzene (B151609) derivatives

A significant application of the nucleophilic substitution reactivity of this compound is the formation of new carbon-heteroatom bonds. This is a crucial step in the synthesis of more complex molecules with diverse functional groups.

Nitrogen Nucleophiles: Primary and secondary amines react with this compound to form the corresponding N-benzylated amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.

Oxygen Nucleophiles: Alkoxides and phenoxides are effective oxygen nucleophiles for displacing the benzylic bromide, leading to the formation of benzyl ethers. The reaction is often performed under basic conditions to generate the alkoxide or phenoxide in situ from the corresponding alcohol or phenol (B47542).

Sulfur Nucleophiles: Thiolates, which are excellent nucleophiles, readily react with benzylic bromides to yield benzyl thioethers. msu.edu Similar to reactions with oxygen nucleophiles, a base is used to deprotonate the thiol to form the more reactive thiolate anion. msu.edu

The following table summarizes the formation of carbon-heteroatom bonds using various nucleophiles.

Nucleophile TypeExample NucleophileProduct Functional Group
NitrogenPiperidineC-N
OxygenSodium EthoxideC-O
SulfurSodium EthanethiolateC-S

In addition to nucleophilic substitution, the benzylic bromide functionality enables participation in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Benzylic bromides can be coupled with a variety of organometallic reagents, such as Grignard reagents (organomagnesium) and organoboron compounds (in Suzuki-Miyaura coupling), to form new C-C bonds. nih.govnii.ac.jp For instance, the reaction with an aryl Grignard reagent in the presence of an iron catalyst can lead to the formation of a diarylmethane derivative. nii.ac.jp Similarly, Suzuki-Miyaura coupling with arylboronic acids, typically catalyzed by palladium complexes, is a widely used method for creating biaryl methane (B114726) structures. nih.gov

The following table outlines common cross-coupling reactions for C-C bond formation.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Kumada CouplingAryl Grignard ReagentNi or Pd complexesDiaryl Methane
Suzuki-Miyaura CouplingArylboronic AcidPd complexes with phosphine (B1218219) ligandsDiaryl Methane
Sonogashira CouplingTerminal AlkynePd/Cu complexesAryl-alkyne

The catalytic cycles of these cross-coupling reactions generally involve a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.

In a typical palladium-catalyzed Suzuki-Miyaura coupling, the cycle is initiated by the oxidative addition of the benzylic bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.org

The specific mechanism can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent. For instance, in some nickel-catalyzed reactions, the mechanism may involve the formation of radical intermediates. acs.org

Transformations to Benzaldehyde (B42025) and Benzylic Alcohols

The bromomethyl group on the this compound molecule is a key site for oxidation and substitution reactions to yield corresponding benzaldehydes and benzylic alcohols. These transformations are fundamental in organic synthesis for the preparation of a variety of derivatives.

One common method for converting a benzyl bromide to a benzaldehyde is the Sommelet reaction . This reaction involves treating the benzyl halide with hexamine to form a quaternary ammonium (B1175870) salt. nih.gov Subsequent hydrolysis of this salt yields the desired aldehyde. For this compound, this would result in the formation of 5-formyl-2,4-difluorobenzonitrile.

Another established method is the Kornblum oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant to convert benzyl halides to aldehydes. This process offers a milder alternative to other oxidation methods.

The synthesis of the corresponding benzylic alcohol, 5-(hydroxymethyl)-2,4-difluorobenzonitrile, can be readily achieved through nucleophilic substitution. A common approach involves the hydrolysis of the bromomethyl group. This can be accomplished by reacting this compound with a hydroxide (B78521) source, or by using a carboxylate salt like sodium or potassium acetate (B1210297) to form an ester intermediate, which is then hydrolyzed to the alcohol. stackexchange.comnih.gov

TransformationProductReagents/Reaction Type
Oxidation5-formyl-2,4-difluorobenzonitrileSommelet Reaction (hexamine, water) nih.gov or Kornblum Oxidation (DMSO)
Hydrolysis/Substitution5-(hydroxymethyl)-2,4-difluorobenzonitrileHydrolysis (e.g., with aq. base) or substitution with acetate followed by hydrolysis. stackexchange.com

Reactions of the Nitrile Group

The nitrile group of this compound is a versatile functional group that can undergo a range of transformations, including reduction to amines and participation in cyclization reactions to form heterocyclic systems.

Reductive Transformations (e.g., to Benzylamines)

The reduction of the nitrile functional group is a primary method for the synthesis of benzylamines. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this transformation, converting the nitrile directly to a primary amine. nih.govbldpharm.com In the case of this compound, this reaction would yield 5-(aminomethyl)-2,4-difluorobenzylamine. However, it is important to consider that LiAlH₄ can also reduce the bromomethyl group to a methyl group.

Alternatively, catalytic hydrogenation can be employed for the reduction of nitriles. wyzant.com This method often utilizes catalysts such as Raney nickel or cobalt in the presence of hydrogen gas. wyzant.com Careful selection of the catalyst and reaction conditions may allow for the selective reduction of the nitrile group while preserving the bromomethyl functionality. The existence of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride as a commercially available compound confirms the viability of this transformation.

ReactionProductTypical Reagents
Nitrile Reduction5-(aminomethyl)-2,4-difluorobenzylamineLithium aluminum hydride (LiAlH₄) nih.gov, Catalytic Hydrogenation (e.g., Raney Nickel, H₂) wyzant.com

Cyclization Reactions Leading to Heterocycles

The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.

A prominent reaction of nitriles is their conversion to tetrazoles through cycloaddition with an azide source. This reaction, often referred to as the [3+2] cycloaddition, typically involves reacting the nitrile with sodium azide (NaN₃), often in the presence of a Lewis acid catalyst like zinc salts or an ammonium salt. nih.govscispace.comresearchgate.net The reaction converts the cyano group of this compound into a 5-substituted 1H-tetrazole ring, yielding 5-(5-(bromomethyl)-2,4-difluorophenyl)-1H-tetrazole. This transformation is widely used due to the role of the tetrazole ring as a bioisostere for carboxylic acids in drug design. nih.govresearchgate.net

Starting MaterialReagentsProduct
This compoundSodium Azide (NaN₃), often with a catalyst (e.g., ZnBr₂, NH₄Cl)5-(5-(Bromomethyl)-2,4-difluorophenyl)-1H-tetrazole

While the direct reaction of a simple benzonitrile (B105546) with an anhydride (B1165640) to form a polycyclic system is not a commonly cited named reaction, intramolecular cyclizations of appropriately substituted nitrile-containing compounds with anhydride functionalities can lead to the formation of fused heterocyclic systems. For this compound, this would require prior functionalization to introduce a reactive group containing an anhydride or a precursor. For instance, if the bromomethyl group were converted to a carboxylic acid and subsequently to an anhydride, intramolecular reactions with the nitrile could be envisioned under specific conditions, potentially leading to fused isoquinolone-type structures, although such pathways are speculative and not widely documented for this specific substrate.

Reactivity of the Fluorinated Aromatic Ring

The reactivity of the benzene ring in this compound is significantly influenced by its substituents: two fluorine atoms, a bromomethyl group, and a nitrile group. Both the fluorine atoms and the nitrile group are electron-withdrawing, which deactivates the ring toward electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com

Conversely, the strong electron-withdrawing nature of these substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) . In SₙAr reactions, a nucleophile attacks the aromatic ring and displaces a leaving group. Fluorine is a particularly effective leaving group in SₙAr reactions, often more so than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex. stackexchange.comwyzant.com The rate-determining step is typically the initial attack of the nucleophile. stackexchange.com

Given the substitution pattern, the fluorine atom at position 4 (para to the bromomethyl group) and position 2 (ortho to the nitrile group) would be the most likely sites for nucleophilic attack. The cumulative electron-withdrawing effect of the nitrile and the other fluorine atom enhances the electrophilicity of these positions, making them prime targets for displacement by strong nucleophiles such as alkoxides, amines, or thiolates.

Substituent Effects on Aromatic Ring
Activating/Deactivating The fluorine atoms, nitrile group, and bromomethyl group are all electron-withdrawing via the inductive effect, deactivating the ring towards electrophilic aromatic substitution .
Directing Effects (EAS) If an EAS reaction were forced, the fluorine atoms are ortho-, para-directing, while the nitrile and bromomethyl groups are meta-directing. The outcome would depend on the specific reaction conditions.
Reactivity towards SₙAr The strong electron-withdrawing groups activate the ring for nucleophilic aromatic substitution . The fluorine atoms serve as excellent leaving groups. stackexchange.comwyzant.com

Nucleophilic Aromatic Substitution (SNAr) on Difluorinated Systems

Nucleophilic aromatic substitution is a critical reaction for modifying fluoroaromatic compounds. Unlike typical SN1 and SN2 reactions, the SNAr mechanism does not occur on aryl halides unless the aromatic ring is activated by potent electron-withdrawing groups. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com

The difluorinated system in this compound is highly activated for SNAr. The process involves the initial attack of a nucleophile on the electron-deficient aromatic ring, forming the Meisenheimer intermediate. The negative charge of this intermediate is effectively stabilized by delocalization onto the electron-withdrawing nitrile group, particularly when the attack occurs at positions ortho or para to it. libretexts.org Subsequently, a fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. Fluorine is an excellent leaving group in SNAr reactions, often superior to other halogens like chlorine or bromine, because its high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the transition state of the initial nucleophilic attack, which is the rate-determining step. stackexchange.comnih.gov

Studies on analogous compounds, such as 2,4-difluoronitrobenzene, demonstrate the typical conditions and outcomes for SNAr reactions on this type of scaffold. researchgate.netcore.ac.uk These reactions are often carried out in polar aprotic solvents which can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. acsgcipr.org

Table 1: Illustrative SNAr Reactions on a 2,4-Difluoroaryl System

Nucleophile Reagents & Conditions Major Product
Morpholine K₂CO₃, Acetonitrile (B52724), 80 °C 4-Morpholino-2-fluorobenzonitrile derivative
Sodium Methoxide Methanol, 60 °C 4-Methoxy-2-fluorobenzonitrile derivative
Ammonia Aqueous NH₃, Dioxane, 100 °C 4-Amino-2-fluorobenzonitrile derivative
Piperidine Methanol, reflux 4-Piperidino-2-fluorobenzonitrile derivative

This table is illustrative, based on the known regioselectivity of similar 2,4-difluoroaryl systems. The bromomethyl group is assumed to remain intact under these specific conditions.

Regioselectivity and Electronic Effects of Fluorine on Reactivity

The regioselectivity of SNAr reactions on this compound is dictated by the combined electronic effects of the three substituents on the aromatic ring: the two fluorine atoms and the nitrile group.

Electronic Effects of Fluorine: Fluorine exerts a powerful dual electronic influence. Its primary effect is a strong negative inductive effect (-I) due to its extreme electronegativity, which withdraws electron density from the ring and activates it for nucleophilic attack. stackexchange.comnih.gov This inductive effect is the main reason why fluoroarenes are more reactive in SNAr than their chloro or bromo counterparts. stackexchange.com Fluorine also has a positive mesomeric or resonance effect (+M) due to its lone pairs, which can donate electron density to the ring. However, for fluorine, the inductive effect overwhelmingly dominates its influence on reactivity in SNAr. nih.gov

Regioselectivity: In a 2,4-difluorobenzonitrile (B34149) system, the nitrile group (-CN) is a strong electron-withdrawing group that directs nucleophilic attack to the positions ortho and para to it. libretexts.org

Fluorine at C4 (para to -CN): The fluorine atom at the C4 position is para to the strongly activating nitrile group. This position is highly activated, and the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 can be effectively delocalized onto the nitrile group through resonance. libretexts.org

Fluorine at C2 (ortho to -CN): The fluorine atom at the C2 position is ortho to the nitrile group. This position is also activated, and the intermediate's negative charge can be similarly stabilized by the adjacent nitrile group.

Between the two sites, substitution preferentially occurs at the C4 position (para to the nitrile group). This selectivity is a well-established principle in SNAr reactions. researchgate.netnih.gov The attack at the para position generally leads to a more stable Meisenheimer intermediate compared to the ortho position, where steric hindrance from the adjacent nitrile group can play a role. The remaining fluorine at the C2 position further activates the ring, enhancing the rate of substitution at C4.

Therefore, when this compound is treated with a nucleophile, the substitution of the fluorine atom at the C4 position is the major anticipated outcome.

Table 2: Analysis of Regioselectivity in the SNAr of this compound

Position of Attack Activating Group(s) Stability of Intermediate Predicted Outcome
C4 para-CN, ortho-F High (Resonance with -CN) Major Product
C2 ortho-CN, ortho-F Moderate (Resonance with -CN, potential steric hindrance) Minor Product

This analysis is based on established principles of nucleophilic aromatic substitution. libretexts.orgresearchgate.net

Applications in Advanced Organic Synthesis

Role in the Construction of Complex Molecular Architectures

The utility of 5-(Bromomethyl)-2,4-difluorobenzonitrile as a precursor in the synthesis of complex molecules stems primarily from the high reactivity of the benzylic bromide. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. chemimpex.com This allows for the straightforward attachment of the 2,4-difluorobenzonitrile (B34149) moiety to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its role as a key intermediate in the synthesis of larger, more complex molecular frameworks, particularly in the development of pharmaceuticals and agrochemicals where the introduction of this specific structural unit is desired. chemimpex.com The ability to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions makes it an attractive component for multi-step synthetic sequences aimed at creating elaborate molecular designs. chemimpex.com

Synthesis of Fluorinated Analogs of Organic Compounds

The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound provides a direct route to introduce a difluorinated phenyl ring into a target structure. By using this compound as a building block, chemists can systematically create fluorinated analogs of known biologically active compounds. The process typically involves reacting the bromomethyl group with a core structure to append the 2,4-difluorobenzonitrile fragment. This strategic fluorination can significantly alter the physicochemical properties of the parent molecule, often leading to improved pharmacological profiles. The development of novel N-F fluorinating agents and methodologies underscores the importance of fluorine in modern chemistry, and using pre-fluorinated building blocks like this compound is an efficient approach to access these valuable analogs. nih.govnih.gov

Strategic Use in Heterocyclic Compound Synthesis

Heterocyclic compounds are central to pharmaceutical and materials science. openmedicinalchemistryjournal.com this compound is a strategic starting material for the synthesis of a variety of heterocyclic systems, leveraging the reactivity of both its bromomethyl and cyano functional groups.

Nitrogen-containing heterocycles are ubiquitous in FDA-approved drugs and other bioactive compounds. nih.govdntb.gov.ua The cyano group of this compound is a key functional group for the synthesis of tetrazoles, which can be achieved through a [3+2] cycloaddition reaction with an azide (B81097), typically sodium azide. This reaction provides a direct pathway to 5-substituted tetrazoles, which are important pharmacophores. mdpi.com

Furthermore, the compound is instrumental in synthesizing more complex nitrogen-containing systems. For instance, it can be used in multi-component reactions to form highly substituted structures. A notable example is its potential use in a one-pot, five-component reaction to generate tetrazol-benzofuran hybrids, where the bromomethyl and cyano groups participate in a sequence of reactions including a Ugi-azide reaction followed by intramolecular cyclization. nih.gov This demonstrates its utility in building fused heterocyclic systems containing nitrogen. nih.govresearchgate.net

Nitrogen-Containing HeterocycleSynthetic ApproachKey Functional Group Utilized
Tetrazoles [3+2] cycloaddition with an azide source (e.g., NaN₃).Cyano (-CN)
Aminobenzofurans Multi-step synthesis, often involving initial reaction at the bromomethyl site followed by further cyclization.Bromomethyl (-CH₂Br)
Tetrazol-Benzofuran Hybrids One-pot, multi-component reaction involving a Ugi-azide reaction coupled with intramolecular cyclization. nih.govBoth Cyano and Bromomethyl

Sulfur-containing heterocycles are another important class of compounds with diverse biological activities. openmedicinalchemistryjournal.comnih.gov The synthesis of thiazole (B1198619) rings can be accomplished via the well-established Hantzsch thiazole synthesis. In this reaction, the bromomethyl group of this compound can act as the α-haloketone equivalent, reacting with a thioamide. This condensation-cyclization reaction results in the formation of a substituted thiazole ring, bearing the 2,4-difluorobenzonitrile moiety. This method provides a reliable and straightforward route to novel thiazole derivatives for various applications, including potential use as anticancer and antimicrobial agents. nih.gov

Sulfur-Containing HeterocycleSynthetic ApproachKey Functional Group Utilized
Thiazoles Hantzsch synthesis: condensation-cyclization reaction with a thioamide. nih.govBromomethyl (-CH₂Br)

Oxygen-containing heterocycles like benzofurans are prevalent in natural products and synthetic compounds with significant therapeutic properties, including anticancer activity. nih.govderpharmachemica.com this compound is an excellent precursor for synthesizing substituted benzofurans. The synthesis can proceed through a reaction with a substituted phenol (B47542), such as a salicylaldehyde (B1680747) or a 2-hydroxyacetophenone. The initial step is typically a Williamson ether synthesis, where the phenoxide attacks the electrophilic carbon of the bromomethyl group. The resulting ether intermediate can then undergo an intramolecular cyclization to form the benzofuran (B130515) ring system. This strategy allows for the creation of benzofurans functionalized with the difluorobenzonitrile group, which can be further elaborated. nih.gov

Oxygen-Containing HeterocycleSynthetic ApproachKey Functional Group Utilized
Benzofurans Reaction with a substituted phenol (e.g., salicylaldehyde) via Williamson ether synthesis followed by cyclization. nih.govnih.govBromomethyl (-CH₂Br)

Contribution to the Development of Novel Synthetic Methodologies

Beyond its role as a building block, this compound contributes to the advancement of synthetic chemistry by enabling the development of novel and efficient reaction methodologies. Its dual functionality makes it an ideal substrate for designing tandem, domino, or multi-component reactions, which enhance synthetic efficiency by minimizing intermediate purification steps, saving time, and reducing waste.

A prime example is its application in one-pot multi-component reactions to build complex heterocyclic scaffolds. The development of a one-pot, five-component synthesis of tetrazol-benzofuran hybrids showcases how this compound can be used to generate significant molecular complexity in a single operation. nih.gov Such processes, which form multiple new chemical bonds in one sequence, are at the forefront of modern synthetic strategy and highlight the value of versatile reagents like this compound in expanding the toolbox of synthetic chemists. nih.govresearchgate.net

High-Throughput Experimentation (HTE) in Reaction Optimization

High-Throughput Experimentation (HTE) has emerged as a powerful methodology for accelerating reaction optimization in medicinal and process chemistry. By enabling the rapid and parallel execution of numerous experiments, HTE facilitates the efficient screening of various reaction parameters, including catalysts, ligands, bases, solvents, and temperature. This data-rich approach allows for the swift identification of optimal conditions, leading to improved yields, reduced reaction times, and enhanced process understanding.

Despite the broad utility of HTE, a comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies employing this compound as a substrate in high-throughput screening for reaction optimization. While HTE has been extensively applied to a wide array of chemical transformations, its direct application to reactions involving this particular compound is not documented in available research. Therefore, detailed research findings and data tables pertaining to the HTE-based optimization of reactions with this compound cannot be provided at this time.

Exploration of Photoredox Catalysis for Cross-Electrophile Coupling

Photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient platform for a variety of chemical transformations, including cross-electrophile coupling. This strategy utilizes visible light to initiate single-electron transfer events, thereby generating reactive radical intermediates that can participate in carbon-carbon and carbon-heteroatom bond formation. The versatility of photoredox catalysis has made it an attractive tool for the synthesis of complex molecules.

However, a thorough search of the scientific literature indicates that this compound has not been specifically reported as a substrate in studies focused on the exploration of photoredox catalysis for cross-electrophile coupling. While the general field of photoredox-mediated cross-coupling of benzyl (B1604629) bromides is an active area of research, specific examples and detailed findings involving this compound are not present in the current body of published work. Consequently, the presentation of research findings and interactive data tables for this specific application is not possible based on the available scientific data.

Advanced Characterization and Computational Investigations of 5 Bromomethyl 2,4 Difluorobenzonitrile

Advanced Spectroscopic Characterization

Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure of 5-(bromomethyl)-2,4-difluorobenzonitrile. By interacting with the nuclei and chemical bonds within the molecule, these methods yield detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. By observing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. For this compound, the distinct chemical shifts of its hydrogen, carbon, and fluorine nuclei are predicted based on the inductive and resonance effects of its substituents.

¹H NMR: The proton spectrum is expected to show two signals in the aromatic region and one in the aliphatic region. The two aromatic protons (H-3 and H-6) would appear as distinct signals due to their different electronic environments, influenced by the adjacent fluorine, nitrile, and bromomethyl groups. The electron-withdrawing nature of these groups would shift these signals downfield, likely in the range of 7.0-8.0 ppm. The methylene (B1212753) protons (-CH₂Br) are expected to produce a singlet further upfield, typically around 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule. The carbon of the nitrile group (-C≡N) is expected to appear in the 115-120 ppm range. The aromatic carbons directly bonded to fluorine (C-2 and C-4) would exhibit large chemical shifts and show characteristic splitting due to C-F coupling. The remaining aromatic carbons and the methylene carbon (-CH₂Br) would have shifts determined by the combined electronic effects of all substituents.

¹⁹F NMR: Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is particularly informative. Two distinct signals would be expected for the two fluorine atoms at positions C-2 and C-4, as they are in non-equivalent chemical environments. For aryl fluorides, these shifts typically appear in the range of -100 to -140 ppm relative to a standard like CFCl₃.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity
¹H -CH₂Br 4.5 - 5.0 Singlet
Aromatic H-3 7.0 - 8.0 Doublet of Doublets
Aromatic H-6 7.0 - 8.0 Doublet of Doublets
¹³C -CH₂Br 30 - 35 Triplet (due to ¹JCH)
-C≡N 115 - 120 Singlet
Aromatic C 110 - 165 Varies (Doublets due to C-F coupling)
¹⁹F C2-F -100 to -140 Doublet

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

Spin-spin coupling provides through-bond connectivity information, which is crucial for confirming the substitution pattern of the aromatic ring. The coupling constant (J), measured in Hertz (Hz), reveals the number and proximity of interacting nuclei.

In the ¹H NMR spectrum, the aromatic proton at C-6 would be coupled to the fluorine at C-4, and the proton at C-3 would be coupled to both the fluorine at C-2 and C-4. This would result in complex multiplet patterns (e.g., doublet of doublets) for each aromatic proton. The magnitude of these ³JHF (three-bond) and ⁴JHF (four-bond) couplings provides definitive evidence for the relative positions of the hydrogen and fluorine atoms.

In the ¹³C NMR spectrum, the aromatic carbon signals would be split into doublets due to one-bond (¹JCF) and multi-bond (²JCF, ³JCF) couplings with the fluorine atoms. The ¹JCF coupling constants are typically large (240-260 Hz), providing an unmistakable signature for carbons directly attached to fluorine.

In the ¹⁹F NMR spectrum, the two fluorine signals would likely appear as doublets due to coupling with their neighboring aromatic protons. Furthermore, a smaller four-bond coupling (⁴JFF) between the two fluorine atoms might be observed, providing additional confirmation of their relative positions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations.

For this compound, the spectra would be characterized by several key vibrational bands:

Nitrile Stretch (-C≡N): A strong, sharp absorption band is expected in the IR spectrum around 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methylene (-CH₂) group should appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, characteristic of the benzene (B151609) ring.

C-F Stretch: Strong absorption bands due to the C-F bonds are expected in the 1100-1300 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹, would correspond to the C-Br stretching vibration.

Raman spectroscopy would provide complementary information, often showing strong signals for symmetric vibrations and non-polar bonds, such as the aromatic ring breathing modes, which may be weak in the IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
-C≡N Stretch 2220 - 2240 Strong Medium
Aromatic C-H Stretch 3050 - 3150 Medium Strong
Aliphatic -CH₂- Stretch 2850 - 2960 Medium Medium
Aromatic C=C Ring Stretch 1450 - 1620 Medium-Strong Strong
C-F Stretch 1100 - 1300 Strong Weak

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₄BrF₂N), HRMS would provide an exact mass measurement of its molecular ion.

A key feature in the mass spectrum would be the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion: the [M]⁺ peak and the [M+2]⁺ peak, which are separated by two mass units and have a relative intensity ratio of roughly 1:1. The accurate mass measurement of these ions by HRMS allows for the unambiguous confirmation of the molecular formula.

Table 3: Predicted Monoisotopic Masses and Isotopic Pattern for the Molecular Ion of this compound

Ion Isotope Composition Theoretical Exact Mass (Da) Relative Abundance (%)
[M]⁺ C₈H₄⁷⁹BrF₂N 230.9542 ~100

Crystallographic Analysis

While spectroscopic methods provide information about molecular connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive insight into the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would reveal:

The precise geometry of the benzene ring and its substituents.

The planarity of the aromatic system.

The conformation of the bromomethyl group relative to the plane of the ring.

The arrangement of molecules within the crystal lattice, known as crystal packing.

The nature and geometry of any intermolecular interactions, such as halogen bonding (involving the bromine or fluorine atoms) or π-π stacking between aromatic rings, which govern the solid-state properties of the compound.

Currently, the crystal structure of this compound is not available in public crystallographic databases. Such an analysis would be a valuable contribution to fully understanding the structural chemistry of this compound.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal XRD study of this compound would provide definitive information on its molecular structure and how the molecules are arranged in the solid state.

Bond Lengths, Bond Angles, and Dihedral Angles

The primary results from an XRD analysis are the atomic coordinates, from which precise bond lengths, bond angles, and dihedral angles can be calculated. This data offers a definitive picture of the molecule's geometry in the solid phase. For this compound, this would reveal the exact lengths of the C-Br, C-F, C-C, and C≡N bonds, as well as the angles between them, confirming the planarity of the benzene ring and the orientation of the bromomethyl and cyano substituents.

Interactive Data Table: Representative Bond Parameters for Substituted Benzonitriles (Hypothetical Data)

Bond/AngleTypical Value (Å or °)
C-Br~1.94
C-F~1.35
C-C (aromatic)~1.39
C-C≡N~1.45
C≡N~1.15
∠(C-C-C)~120
∠(F-C-C)~118-122
∠(C-C-Br)~109.5

Note: This table contains generalized, representative values for similar chemical moieties and is for illustrative purposes only. Specific experimental values for this compound are not available.

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, XRD reveals how multiple molecules pack together to form a crystal. This packing is governed by intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially weaker interactions like halogen bonds (C-Br···N or C-Br···F) and hydrogen bonds (C-H···F or C-H···N). The analysis would identify the key interactions that stabilize the crystal lattice, influencing physical properties like melting point and solubility. Studies on other fluorinated organic compounds have highlighted the significant role of C-H···F interactions in their crystal structures.

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult or impossible to measure directly.

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory, Semi-Empirical Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the properties of organic molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. For this compound, methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)) would be employed.

Geometry Optimization and Prediction of Molecular Conformations

A primary application of quantum chemical calculations is geometry optimization. This process finds the lowest energy arrangement of the atoms in a molecule, corresponding to its most stable conformation in the gas phase. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from XRD to assess the influence of crystal packing forces. For this compound, this would predict the ideal, strain-free structure of the molecule.

Interactive Data Table: Comparison of Hypothetical Experimental vs. Calculated Geometries

ParameterHypothetical XRD (Solid)Hypothetical DFT (Gas)
C1-C2 Bond (Å)1.3881.390
C-Br Bond (Å)1.9411.945
∠(F-C1-C2) (°)119.5120.1
Dihedral Angle0.50.0

Note: This table is for illustrative purposes to show how experimental and calculated data are typically compared. The values are not specific to this compound.

Vibrational Spectra Prediction and Correlation with Experimental Data

Once the geometry of a molecule is optimized, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra. This correlation allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. For instance, the characteristic stretching frequency of the nitrile (C≡N) group, typically found around 2230 cm⁻¹, would be predicted, along with vibrations associated with the C-F, C-Br, and aromatic ring modes. Such analyses have been performed for various other substituted benzonitriles.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing this structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the fluorine and nitrile groups would be expected to lower the energy of both the HOMO and LUMO, while the bromomethyl group could influence the localization of these orbitals.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron density around the molecule. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the electronegative fluorine, nitrogen, and bromine atoms would create regions of negative electrostatic potential, while the hydrogen atoms and the carbon of the bromomethyl group would likely be regions of positive potential, indicating sites susceptible to nucleophilic attack.

Interactive Data Table: Predicted Electronic Properties

Below is a hypothetical data table illustrating the kind of results a DFT calculation might yield for this compound and related compounds. Note: These are example values and not from actual published research on this specific molecule.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzonitrile (B105546)-7.5-1.26.3
2,4-Difluorobenzonitrile (B34149)-8.0-1.86.2
Benzyl (B1604629) Bromide-7.2-0.96.3
This compound-8.2-2.16.1

Reaction Mechanism Studies and Transition State Analysis

The bromomethyl group in this compound is a key reactive site, particularly for nucleophilic substitution reactions (e.g., SN2 reactions). khanacademy.org Computational studies can map out the entire reaction pathway for such transformations.

By calculating the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. masterorganicchemistry.comucalgary.ca The structure and energy of the transition state are crucial for understanding the reaction's kinetics. For an SN2 reaction involving this compound, the transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving bromide ion partially bonded. ucalgary.ca The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. The presence of the electron-withdrawing fluoro and nitrile substituents on the benzene ring would likely influence the stability of the transition state. researchgate.net

Interactive Data Table: Hypothetical Activation Energies for an SN2 Reaction

This table presents hypothetical activation energies for the reaction of different benzyl bromides with a common nucleophile, illustrating the potential electronic effects of substituents. Note: These are example values for illustrative purposes.

SubstrateNucleophileSolventCalculated Activation Energy (kcal/mol)
Benzyl BromideCN⁻DMSO15.0
4-Nitrobenzyl BromideCN⁻DMSO13.5
4-Methoxybenzyl BromideCN⁻DMSO16.2
This compoundCN⁻DMSO14.0

Computational Modeling of Molecular Interactions

Understanding how this compound interacts with other molecules, such as solvents or biological macromolecules, is crucial for predicting its behavior in different environments. Molecular dynamics (MD) simulations and docking studies are the primary computational tools for this purpose. chemrxiv.org

These simulations can model the non-covalent interactions that govern molecular recognition, such as hydrogen bonds, halogen bonds, and π-π stacking. The fluorine atoms and the nitrile group of this compound can participate in hydrogen bonding and dipole-dipole interactions. nih.gov The aromatic ring can engage in π-stacking interactions with other aromatic systems. acs.org Furthermore, the bromine atom can act as a halogen bond donor. Computational modeling can quantify the strength of these interactions and predict the preferred binding modes of the molecule with a given partner. nih.gov

Interactive Data Table: Potential Intermolecular Interaction Energies

This table provides hypothetical interaction energies between this compound and various molecular partners, as might be determined by computational methods. Note: These are example values for illustrative purposes.

Interacting PairInteraction TypeCalculated Interaction Energy (kcal/mol)
Molecule - WaterHydrogen Bond (N···H-O)-4.5
Molecule - Benzeneπ-π Stacking-2.8
Molecule - Ammonia (B1221849)Halogen Bond (Br···N)-3.2
Dimer of MoleculeAntiparallel Stacking-5.0

Conclusion and Future Research Perspectives

Summary of the Compound's Importance in Chemical Synthesis

5-(Bromomethyl)-2,4-difluorobenzonitrile is a strategically important building block in modern organic and medicinal chemistry. Its value stems from the unique combination of three distinct functional moieties integrated into a single, relatively simple scaffold: a reactive bromomethyl group, a difluorinated benzene (B151609) ring, and a nitrile group. The incorporation of fluorine atoms into bioactive molecules is a widely recognized strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. beilstein-journals.orgchemistryviews.org The 2,4-difluoro substitution pattern on the benzonitrile (B105546) core is particularly significant for modulating the electronic properties of the molecule and providing sites for potential protein-ligand interactions.

The primary utility of this compound lies in its role as a versatile electrophilic intermediate. The benzylic bromide functionality is highly reactive towards a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the straightforward introduction of the difluorobenzonitrile motif into more complex molecular architectures. This reactivity is particularly exploited in the synthesis of kinase inhibitors, a major class of therapeutic agents in oncology and immunology. ugr.esed.ac.uk The difluorobenzonitrile headgroup can be installed onto a core heterocyclic structure, where it often serves to occupy a specific pocket within the kinase's ATP-binding site, while the rest of the molecule provides specificity. The nitrile group itself can act as a hydrogen bond acceptor, further anchoring the inhibitor to its target.

The compound thus serves as a key component for library synthesis in drug discovery programs. By reacting this compound with a diverse set of nucleophilic partners, medicinal chemists can rapidly generate a multitude of candidate molecules for high-throughput screening, accelerating the identification of new therapeutic leads.

Emerging Research Directions and Potential Innovations in its Application

The future applications of this compound are poised to expand beyond its current use, driven by innovations in chemical biology and synthetic methodology. A major emerging direction is its application in the design of targeted covalent inhibitors (TCIs). nih.gov TCIs form an irreversible bond with their protein target, often leading to enhanced potency and prolonged duration of action. bohrium.com The bromomethyl group is an effective electrophilic "warhead" that can react with nucleophilic amino acid residues, such as cysteine, within a protein's binding site to form a stable covalent adduct. nih.govbohrium.com The development of novel TCIs for previously "undruggable" targets is a significant goal in medicinal chemistry, and building blocks like this compound are ideal starting points for such endeavors. nih.gov

Another innovative application lies in the development of chemical probes and activity-based protein profiling (ABPP) reagents. By attaching a reporter tag (like a fluorophore or biotin) to the this compound core, researchers can create tools to identify and study the function of specific proteins in complex biological systems. These probes can be used to map protein-ligand interactions, identify off-target effects of drugs, and discover new therapeutic targets.

Furthermore, the unique electronic and photophysical properties imparted by the difluorobenzonitrile moiety could be exploited in materials science. Its incorporation into organic semiconductors, dyes, or polymers could lead to novel materials with tailored properties for applications in electronics and photonics. Advances in photocatalysis are also enabling new transformations, where the benzylic bromide can participate in radical-based reactions, opening up synthetic routes to previously inaccessible structures. nih.govnih.govresearchgate.net

The table below illustrates examples of bioactive scaffolds that can be synthesized using fluorinated benzylic halide building blocks, highlighting the potential end-products for which this compound serves as a key precursor.

Target Scaffold ClassTherapeutic AreaRole of Fluorinated Benzylic Moiety
Pyrrolo[2,3-d]pyrimidinesOncology (e.g., EGFR Inhibitors)Forms key interactions in the ATP-binding pocket; enhances metabolic stability. nih.gov
4-AnilinoquinolinesOncology (Kinase Inhibitors)Provides a fluorinated substitution pattern to improve binding and pharmacokinetic properties. researchgate.net
PyrimidinesOncology (e.g., EGFR/AURKB Inhibitors)Used to build out the inhibitor structure, targeting specific protein residues. nih.govdovepress.com
Covalent TEAD InhibitorsOncologyThe benzylic halide acts as an electrophile to form a covalent bond with a target cysteine residue. nih.gov

Challenges and Opportunities in the Synthesis and Chemical Transformation of Fluorinated Benzylic Benzonitriles

Despite their utility, the synthesis and manipulation of fluorinated benzylic benzonitriles present distinct challenges that are also creating avenues for significant innovation.

Challenges:

Synthetic Accessibility: The synthesis of the building block itself can be challenging. Direct C-H functionalization or fluorination of the corresponding toluene (B28343) derivative often suffers from issues of regioselectivity and can require harsh or hazardous reagents. acs.orgrsc.org The synthesis of benzylic bromides can sometimes lead to side products or require precursors that are not readily available.

Reactivity Control: The high reactivity of the benzylic bromide, while useful, can also be a drawback. It is susceptible to hydrolysis and can undergo elimination reactions under basic conditions, leading to undesired byproducts and reduced yields. nih.gov

Handling of Reagents: Many fluorination procedures traditionally rely on toxic and difficult-to-handle reagents, posing safety and environmental concerns, especially during scale-up. vapourtec.com

Late-Stage Functionalization: While the compound is a building block, performing similar transformations at a late stage on a complex molecule (late-stage C-H fluorination/bromination) is a formidable challenge, often hampered by low yields and lack of selectivity. nih.govresearchgate.net

Opportunities:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of benzylic halides under mild conditions. mdpi.com Photoinduced atom transfer radical addition (ATRA) processes can generate fluorinated benzyl (B1604629) bromides from simple precursors like styrenes, offering a more atom-economical and functional-group-tolerant approach. nih.govnih.gov

Flow Chemistry: Continuous flow chemistry offers a transformative solution to many of the challenges associated with hazardous reagents and exothermic reactions. beilstein-journals.orgrsc.org By using microreactors, chemists can achieve better control over reaction parameters (temperature, pressure, time), improve safety when handling toxic fluorinating agents, and facilitate scalable synthesis. chemistryviews.orgvapourtec.commit.edu This technology is particularly well-suited for generating and using reactive intermediates without isolation. beilstein-journals.org

Novel Catalytic Systems: There is ongoing research into new transition-metal catalysts (e.g., based on manganese or copper) for more efficient and selective C-H fluorination and functionalization. nih.gov These methods could streamline the synthesis of fluorinated building blocks and enable direct functionalization of complex molecules.

Sequential C-H Functionalization: An exciting opportunity lies in using benzyl fluorides (a related class) as intermediates for subsequent cross-coupling reactions. A C-H bond can first be converted to a C-F bond, which then acts as a leaving group in a subsequent nucleophilic substitution, effectively enabling a one-pot, multi-component functionalization at the benzylic position. nih.gov

The interplay between these challenges and opportunities is driving significant innovation, promising to make versatile building blocks like this compound more accessible and expanding their application in science.

The following table summarizes the key challenges and the innovative opportunities being developed to address them.

ChallengeOpportunity / Innovative Solution
Poor selectivity and harsh conditions in synthesis.Development of site-selective C-H functionalization using novel transition-metal catalysts. acs.orgnih.gov
Use of hazardous and toxic fluorinating reagents.Application of continuous flow reactors for the safe handling and precise control of hazardous reagents. beilstein-journals.orgvapourtec.com
Undesired side reactions (e.g., elimination, hydrolysis).Mild reaction conditions enabled by visible-light photocatalysis to minimize byproduct formation. nih.govmdpi.com
Difficulty in scaling up reactions safely and efficiently.Scalable synthesis through automated continuous flow systems, improving safety and throughput. rsc.orgmit.edu
Limited methods for creating complex benzylic centers.Sequential reaction strategies, such as C-H fluorination followed by nucleophilic displacement. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Bromomethyl)-2,4-difluorobenzonitrile, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via bromination of 2,4-difluorobenzonitrile using brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH). Key parameters include:

  • Molar ratios : For NBS, a 1:0.95–1.05 molar ratio with the substrate is optimal . For DBH, a narrower range of 1:0.48–0.52 is required .
  • Acid concentration : 70–99% aqueous H₂SO₄ at 0–30°C achieves >90% conversion in 6–18 hours .
  • Workup : Sulfuric acid is recoverable from filtrates, enhancing sustainability .

Q. Table 1: Brominating Agents and Conditions

Brominating AgentMolar Ratio (Substrate:Agent)Temperature (°C)Yield (%)
NBS1:0.95–1.050–3092–95
DBH1:0.48–0.5220–2588–90
NaBrO₃1:0.95–1.110–1585–87

Q. How can researchers confirm the structural integrity of this compound?

Answer: Use a combination of:

  • NMR spectroscopy : Compare ¹H/¹³C shifts with analogs (e.g., 2,4-difluorobenzonitrile ). The bromomethyl group (CH₂Br) typically appears as a singlet at δ 4.3–4.5 ppm.
  • Mass spectrometry : Molecular ion peaks at m/z 237 (M⁺) and isotope patterns for Br/F .
  • X-ray crystallography : Resolve positional isomers (e.g., bromine vs. fluorine substituents) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence bromomethylation regioselectivity?

Answer: Fluorine’s electron-withdrawing nature directs bromination to the methyl position via:

  • Meta-directing effects : Fluorine at C2 and C4 deactivates the ring, favoring bromination at C5 (para to nitrile) .
  • Competitive pathways : Steric hindrance from adjacent fluorine atoms minimizes di- or tri-substitution . Computational modeling (DFT) can predict activation energies for competing pathways.

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

Answer: Discrepancies often arise from:

  • Incomplete mixing : Use continuous flow reactors to maintain homogeneous H₂SO₄ distribution .
  • Side reactions : Monitor for hydrolysis of the nitrile group under prolonged acidic conditions; optimize reaction time to ≤12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes residual brominated byproducts .

Q. Table 2: Common Byproducts and Mitigation

ByproductSourceMitigation Strategy
5-Bromo-2,4-difluorobenzoic acidNitrile hydrolysisReduce H₂SO₄ exposure time
Di-brominated derivativesExcess brominating agentStrict molar ratio control

Q. How does this compound serve as a precursor in agrochemical research?

Answer: The bromomethyl group enables:

  • Nucleophilic substitutions : React with amines or thiols to generate herbicidal intermediates (e.g., analogues of florpyrauxifen-benzyl) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids yields biaryl derivatives for fungicide development .

Q. What computational tools predict the reactivity of this compound in complex matrices?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites for bromine substitution .
  • Molecular docking : Screen interactions with biological targets (e.g., plant cytochrome P450 enzymes) .

Q. How to handle discrepancies in spectroscopic data across literature sources?

Answer:

  • Reference standardization : Cross-validate NMR shifts with pure 2,4-difluorobenzonitrile (δC-F ≈ 110–115 ppm ).
  • Batch variability : Analyze multiple synthetic batches to distinguish experimental noise from structural anomalies .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Hazard classification : Acute toxicity (Oral/Dermal/Inhalation Category 4) and skin irritation (Category 2) .
  • Mitigation : Use fume hoods, nitrile gloves, and neutralization protocols for spills (e.g., sodium bicarbonate for H₂SO₄ residues) .

Data Contradiction Analysis

Case Study : A study reports 95% yield using NBS, but replication yields only 80%.
Resolution :

Verify H₂SO₄ concentration (≥95% minimizes water-induced side reactions) .

Check brominating agent purity (NBS degrades upon storage; use fresh batches) .

Analyze reaction monitoring (TLC at 2-hour intervals detects premature termination).

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